Product packaging for 8-Oxa-3-azabicyclo[3.2.1]octan-2-one(Cat. No.:CAS No. 83601-55-2)

8-Oxa-3-azabicyclo[3.2.1]octan-2-one

Cat. No.: B1399329
CAS No.: 83601-55-2
M. Wt: 127.14 g/mol
InChI Key: MNYUSIQFKHKEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Oxa-3-azabicyclo[3.2.1]octan-2-one is a bicyclic scaffold of significant interest in medicinal chemistry and advanced organic synthesis. This compound features a rigid, three-dimensional structure that incorporates both ether and lactam functional groups, making it a valuable precursor for constructing complex molecules. Its primary research application lies in its role as a versatile building block for drug discovery programs. The ketone functionality at the 2-position provides a reactive handle for further synthetic elaboration, allowing researchers to create diverse chemical libraries. This scaffold is particularly valuable in the development of neurologically active compounds and can be used to create molecular frameworks with potential for protease inhibition. The compound's structure is related to other 8-oxa-3-azabicyclo[3.2.1]octane derivatives, which are established as important raw materials and intermediates in the agrochemical, pharmaceutical, and dyestuff fields . As a lactam, the molecule's reactivity is defined by the carbonyl group, which can undergo nucleophilic addition or reduction, and the nitrogen atom, which can be functionalized. The bicyclic system imposes steric constraints that can be exploited to lock bioactive conformations or modulate the physicochemical properties of lead compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Certificate of Analysis for detailed specifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B1399329 8-Oxa-3-azabicyclo[3.2.1]octan-2-one CAS No. 83601-55-2

Properties

IUPAC Name

8-oxa-3-azabicyclo[3.2.1]octan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6-5-2-1-4(9-5)3-7-6/h4-5H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYUSIQFKHKEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735103
Record name 8-Oxa-3-azabicyclo[3.2.1]octan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83601-55-2
Record name 8-Oxa-3-azabicyclo[3.2.1]octan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Features:

  • Starting material: 2,5-tetrahydrofurandimethanol (THFDM)
  • Catalyst: Platinum supported on NiCuAlO mixed oxide
  • Reaction type: Intramolecular aminocyclization
  • Advantages: High selectivity, one-pot operation, avoids multi-step protection/deprotection
  • Yield: Reported yields up to 70-80% under optimized conditions

This method highlights the catalytic activation of hydroxyl groups and amine nucleophiles to facilitate ring closure, providing a streamlined synthesis of the bicyclic core.

Enantioselective Construction from Acyclic or Chiral Pool Precursors

Enantioselective synthesis routes focus on introducing stereochemical information early in the synthesis to control the configuration of the bicyclic product.

Approaches:

These methods typically involve:

  • Preparation of an acyclic precursor containing stereogenic centers
  • Controlled cyclization to form the bicyclic scaffold with defined stereochemistry
  • Use of catalytic asymmetric hydrogenation or chiral amine-mediated cyclizations

These strategies are well documented in the literature for the synthesis of related 8-azabicyclo[3.2.1]octane frameworks and have been adapted for 8-oxa analogues.

Multi-Step Synthetic Routes from Functionalized Precursors

A classical synthetic route involves:

This sequence typically yields 43–64% overall product and requires careful control of reaction parameters such as solvent purity (e.g., acetonitrile content) to avoid side reactions.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material(s) Key Steps Catalyst/Reagents Yield (%) Advantages Challenges/Notes
One-pot aminocyclization 2,5-tetrahydrofurandimethanol Aminocyclization in one step Pt/NiCuAlO catalyst 70-80 One-step, high selectivity Requires specialized catalyst
Enantioselective synthesis from chiral pool Natural chiral building blocks Enantioselective cyclization Chiral auxiliaries/catalysts Variable (40-70) High stereocontrol Multi-step, catalyst cost
Multi-step synthesis from 5-HMF 5-Hydroxymethylfurfural Reduction, tosylation, cyclization, hydrogenolysis Raney nickel, benzylamine, Pearlman’s catalyst 43-64 Established route Sensitive to impurities, longer sequence
Synthesis from adipic acid derivatives Adipic acid Bromination, amine cyclization, hydrolysis, reduction Various reagents ~23 Diverse feedstock Low overall yield, lengthy process

Detailed Research Findings and Notes

  • Catalyst Effects: The Pt/NiCuAlO catalyst system facilitates selective aminocyclization by activating hydroxyl groups and promoting intramolecular nucleophilic attack by amines, minimizing byproducts.

  • Stereochemical Control: Enantioselective methods rely on chiral auxiliaries or catalysts to achieve high enantiomeric excess, critical for biological applications. Computational modeling and QSAR studies assist in optimizing these parameters.

  • Purity and Impurity Management: In multi-step processes, residual solvents such as acetonitrile can react with intermediates, forming impurities. Strict control and equipment conditioning (e.g., ethanol rinses) are necessary to maintain product purity above 95% as verified by HPLC.

  • Structural Confirmation: Characterization of products is typically done by ^1H NMR spectroscopy, confirming the bicyclic framework and stereochemistry through characteristic chemical shifts and coupling patterns.

Chemical Reactions Analysis

Types of Reactions

8-Oxa-3-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted bicyclic compounds .

Scientific Research Applications

Medicinal Chemistry

8-Oxa-3-azabicyclo[3.2.1]octan-2-one has demonstrated significant potential in the field of medicinal chemistry, particularly as an inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) proteins. ATR inhibitors are crucial in cancer treatment as they target DNA damage response pathways that are often dysregulated in tumors . The compound has shown effectiveness in preclinical models for various cancers, including lung, prostate, and melanoma, indicating its potential for therapeutic applications.

Biological Studies

The compound's structure allows it to interact with specific biological targets such as enzymes and receptors, which can modulate their activity. This property has made it a subject of interest in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic interventions .

Organic Synthesis

As a versatile building block, this compound is used in the synthesis of more complex organic molecules, including tropane alkaloids known for their diverse biological activities . The ability to construct this bicyclic scaffold enantioselectively has attracted significant research interest, leading to advancements in synthetic methodologies that enhance the efficiency and selectivity of such reactions.

Case Studies

Study Focus Findings
Study on ATR InhibitionEvaluated the effectiveness of this compound as an ATR inhibitorShowed promising results in reducing tumor growth in lung cancer models; improved pharmacokinetics noted .
Synthesis MethodologiesInvestigated various synthetic routes for constructing the bicyclic scaffoldHighlighted several efficient methods for enantioselective synthesis that could be applied to drug development .
Biological Activity AssessmentAssessed the interaction of the compound with specific enzymesDemonstrated significant inhibition rates against certain enzymes involved in metabolic pathways, suggesting potential therapeutic roles.

Mechanism of Action

The mechanism of action of 8-Oxa-3-azabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific active sites, thereby influencing the activity of target enzymes and proteins .

Comparison with Similar Compounds

Morpholine Derivatives

Morpholine (a six-membered monocyclic ether-amine) is a common structural motif in kinase inhibitors. Replacement of morpholine with 8-oxa-3-azabicyclo[3.2.1]octane in mTOR inhibitors (e.g., 2-arylthieno[3,2-d]pyrimidines) significantly improved selectivity for mTOR over PI3K (>1,000-fold) while retaining sub-nanomolar potency. The bicyclic system’s rigidity reduces conformational flexibility, optimizing interactions with the mTOR active site . In contrast, morpholine-containing analogs exhibit broader kinase inhibition, highlighting the structural advantage of the bicyclic framework .

3,8-Diazabicyclo[3.2.1]octan-2-one

This diaza analog replaces the oxygen atom with a second nitrogen. The altered electronic profile and increased hydrogen-bonding capacity make it suitable for peptide mimetics. For example, it served as a conformationally restricted inhibitor of farnesyltransferase, demonstrating the impact of heteroatom positioning on biological activity .

8-Azabicyclo[3.2.1]octan-3-one

Lacking the oxa group, this compound (CAS 5632-84-8) is a tropane alkaloid precursor. Its ketone at the 3-position enables asymmetric α-ketonic cleavage, facilitating the synthesis of chiral pyrrolidines used in natural product synthesis, such as (+)-monomorine I . The absence of oxygen reduces polarity compared to 8-oxa-3-azabicyclo[3.2.1]octan-2-one, impacting solubility and reactivity.

8-Oxa-3-azabicyclo[3.2.1]octan-2-thione

Replacing the ketone with a thione group introduces sulfur, enhancing nucleophilicity. This derivative was synthesized as a synthon for heteroaryl-annulated bicyclic morpholines, demonstrating utility in diversifying heterocyclic libraries .

Substituted Derivatives

  • 8-Methyl-8-azabicyclo[3.2.1]octan-3-one : Methyl substitution at the nitrogen increases steric bulk, altering binding interactions in biological targets. This derivative has been explored in opioid receptor studies .
  • Sulfonyl-substituted analogs : Introduction of sulfonyl groups (e.g., 4-((8-oxa-3-azabicyclo[3.2.1]octan-3-yl)sulfonyl)aniline) improves water solubility and enables urea/thiourea linkage formation, as seen in NAMPT activators .

Data Table: Key Structural and Functional Comparisons

Compound Name Key Features Applications References
This compound Bicyclic oxa-aza scaffold with ketone mTOR/kinase inhibitors; biomass-derived polymers
Morpholine Monocyclic ether-amine Broad-spectrum kinase inhibitors (PI3K/mTOR)
3,8-Diazabicyclo[3.2.1]octan-2-one Dual nitrogen atoms; peptide mimetic Farnesyltransferase inhibitors
8-Azabicyclo[3.2.1]octan-3-one Tropane-like scaffold; no oxygen Alkaloid synthesis (e.g., monomorine I)
8-Oxa-3-azabicyclo[3.2.1]octan-2-thione Thione group at 2-position Heterocyclic synthons
8-Methyl-8-azabicyclo[3.2.1]octan-3-one N-methyl substitution Opioid receptor studies

Biological Activity

8-Oxa-3-azabicyclo[3.2.1]octan-2-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound belongs to the class of tropane alkaloids, which are known for their interactions with various neurotransmitter systems, particularly in the context of treating neurological disorders.

Chemical Structure and Properties

The structure of this compound incorporates an oxygen atom within a bicyclic framework, which significantly influences its biological activity. The compound's molecular formula is C8H13NOC_8H_{13}NO, and it exhibits unique properties due to the presence of both nitrogen and oxygen in its structure.

Property Value
Molecular FormulaC₈H₁₃NO
Molecular Weight141.19 g/mol
Structural FeaturesBicyclic framework, Nitrogen, Oxygen

The biological activity of this compound primarily stems from its ability to interact with neurotransmitter receptors in the central nervous system (CNS). It is hypothesized that the compound modulates the activity of serotonin transporters (SERT) and dopamine transporters (DAT), which are crucial in regulating mood and behavior.

Interaction with Transporters

Research indicates that derivatives of this compound can exhibit selective inhibition of DAT over SERT, suggesting potential applications in treating conditions like depression and anxiety disorders. For instance, one study reported a binding affinity of 0.49 nM for DAT and 2.19 nM for SERT, demonstrating significant selectivity for DAT .

Biological Activity and Case Studies

Numerous studies have explored the biological activity of this compound and its derivatives:

  • Antidepressant Activity : Compounds related to this structure have been shown to possess antidepressant-like effects in animal models, likely due to their action on serotonin pathways .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially mitigating neurodegenerative processes .
  • Analgesic Properties : There is evidence suggesting that certain analogs may also exert analgesic effects, indicating a broader therapeutic potential beyond psychiatric applications .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Study Findings
Synthesis and SAR Studies Identified high-affinity ligands for DAT with selectivity over SERT.
Neuropharmacological Studies Demonstrated efficacy in rodent models for depression treatment.
Mechanistic Studies Elucidated interactions with serotonin and dopamine receptors.

Q & A

Q. Comparison Table :

MethodYield (%)DiastereocontrolKey Advantage
Stille Cross-Coupling80–90ModerateBroad substrate scope
Radical Cyclization75–99High (>99%)Excellent stereoselectivity
C–H Carboxylation57–82N/ASustainable, biomass-derived

How can stereoselective challenges in the synthesis of 8-Oxa-3-azabicyclo derivatives be addressed?

Advanced Research Question
Stereoselectivity challenges arise from the rigid bicyclic skeleton and substituent positioning:

  • Catalytic Hydrogenation : Enantioselective hydrogenation of disubstituted furans using chiral catalysts (e.g., Ru-BINAP) achieves cis-tetrahydrofuran intermediates with >90% ee, critical for thione derivatives .
  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1R,5S)-configured intermediates) ensures stereochemical fidelity in pharmacological analogs .
  • Computational Modeling : Predicts steric and electronic effects of substituents (e.g., 8-fluoro-but-2-enyl groups) to guide synthetic design for optimal DAT/SERT binding .

What analytical techniques are critical for structural confirmation of 8-Oxa-3-azabicyclo derivatives?

Basic Research Question
Key techniques include:

  • X-ray Crystallography : Resolves absolute configurations (e.g., (1R,5S,8R)-dihydroxy derivatives) and validates bicyclic frameworks .
  • NMR Spectroscopy : Distinguishes axial/equatorial proton environments and quantifies diastereomeric excess (e.g., 75–78% de in radical cyclization products) .
  • Mass Spectrometry (MS) : Confirms molecular ions (e.g., [M+H]⁺ = 282 for 4-(8-oxa-3-azabicyclo)pyrimidinones) and fragmentation patterns .

What strategies optimize pharmacological activity through structural modifications?

Advanced Research Question
Pharmacological optimization focuses on receptor affinity and selectivity:

  • Substituent Engineering :
    • Sigma Receptor Selectivity : 8-Azabicyclo[3.2.1]octan-3-ol derivatives (e.g., 11b) exhibit >100-fold selectivity for sigma-2 over sigma-1 receptors via steric hindrance at the C3 position .
    • Dopamine Reuptake Inhibition : Fluorinated side chains (e.g., PR04.MZ ) enhance DAT affinity (Ki < 10 nM) by mimicking cocaine’s tropane alkaloid structure .
  • Bridging Modifications : Replacing oxygen with sulfur (e.g., 8-oxa → 2-thione) alters ring strain and hydrogen-bonding capacity, improving metabolic stability .

Q. Table: Key Pharmacological Modifications

ModificationTargetAffinity (Ki, nM)Selectivity Ratio (σ2/σ1)
11b (C3-OH derivative)Sigma-20.8120
PR04.MZ (fluoroalkynyl)DAT7.2N/A
BIMU-8 (benzimidazole)SERT15.41:5 (SERT/DAT)

How can contradictions in reported binding affinities be resolved?

Data Contradiction Analysis
Discrepancies in receptor binding data often stem from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) and radioligand purity (³H-WIN35428 vs. ³H-cocaine) impact DAT/SERT IC₅₀ values .
  • Stereochemical Purity : Impurities in enantiomers (e.g., endo vs. exo isomers) artificially inflate σ1 receptor off-target effects .
  • Solubility Artifacts : Low aqueous solubility of bicyclic derivatives (e.g., logP > 3) may reduce apparent potency in in vitro assays .

Q. Resolution Strategies :

  • Standardize assays using recombinant receptors and validated ligands.
  • Employ chiral HPLC to verify enantiopurity (>99% ee) .
  • Use solubility enhancers (e.g., cyclodextrins) for consistent pharmacokinetic profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxa-3-azabicyclo[3.2.1]octan-2-one
Reactant of Route 2
8-Oxa-3-azabicyclo[3.2.1]octan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.